(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate
Overview
Description
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound’s structure includes a methyl ester group, which is often utilized in organic synthesis for its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of the amino group of an amino acid with a benzyloxycarbonyl group, followed by esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times . The use of flow microreactors also offers advantages in terms of safety and environmental impact, as they minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Coupling reagents like DCC or N,N’-diisopropylcarbodiimide (DIC) are commonly used to facilitate amide bond formation.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Reduction: Yields the free amine and benzyl alcohol.
Substitution: Forms new amide derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its protected amino group.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions. The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid: Similar structure but lacks the methyl ester group.
tert-Butyloxycarbonyl (Boc)-protected amino acids: Another class of protected amino acids commonly used in peptide synthesis.
Uniqueness
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate is unique due to its combination of a benzyloxycarbonyl-protected amino group and a methyl ester group. This dual protection allows for greater versatility in synthetic applications, as the compound can undergo selective deprotection and functionalization reactions. Additionally, the presence of the methyl ester group enhances the compound’s stability and reactivity in organic synthesis .
Properties
IUPAC Name |
methyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(20)17-9-13(19)22-3)18-16(21)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,20)(H,18,21)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCOISOOAHTQJ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513776 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-L-valylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2421-61-6 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-L-valylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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